molecular formula C29H22N4O6S B14950586 N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B14950586
M. Wt: 554.6 g/mol
InChI Key: MSXRXKNFMSYKSZ-UHFFFAOYSA-N
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Description

N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 2,4-dinitrophenoxy group: This can be achieved through nitration of phenol followed by etherification.

    Synthesis of the benzothiazole moiety: This involves the cyclization of appropriate precursors under acidic conditions.

    Condensation reaction: The final step involves the condensation of the 2,4-dinitrophenoxy derivative with the benzothiazole derivative in the presence of a suitable catalyst, such as an acid or base, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline
  • **N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-chloro-1,3-benzothiazol-2-yl)aniline

Uniqueness

N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C29H22N4O6S

Molecular Weight

554.6 g/mol

IUPAC Name

1-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C29H22N4O6S/c1-3-38-27-15-19(5-11-26(27)39-25-12-10-22(32(34)35)16-24(25)33(36)37)17-30-21-8-6-20(7-9-21)29-31-23-14-18(2)4-13-28(23)40-29/h4-17H,3H2,1-2H3

InChI Key

MSXRXKNFMSYKSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C3=NC4=C(S3)C=CC(=C4)C)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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